
3,5-Dimethyl-2,4-dinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2,4-dinitrophenol: is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,5-dimethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 3,5-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,5-Dimethyl-2,4-dinitrophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an uncoupling agent in oxidative phosphorylation.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the manufacture of explosives and as a precursor for other chemical compounds
作用機序
The primary mechanism of action of 3,5-Dimethyl-2,4-dinitrophenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
類似化合物との比較
2,4-Dinitrophenol: Similar in structure but lacks the methyl groups. It is also an uncoupling agent but is more toxic.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative with similar properties but different substitution patterns.
Dinoseb: A herbicide with similar nitro groups but different alkyl substituents
Uniqueness: 3,5-Dimethyl-2,4-dinitrophenol is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to other dinitrophenols .
特性
CAS番号 |
61019-01-0 |
|---|---|
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC名 |
3,5-dimethyl-2,4-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(11)8(10(14)15)5(2)7(4)9(12)13/h3,11H,1-2H3 |
InChIキー |
ROJUNUZENWQTJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


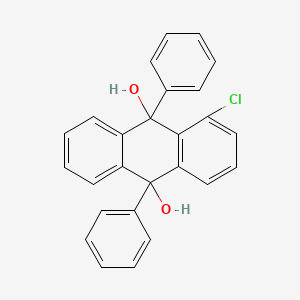
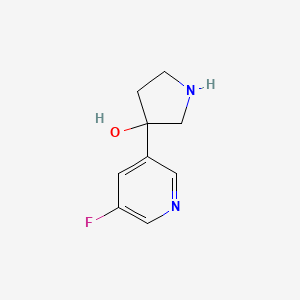
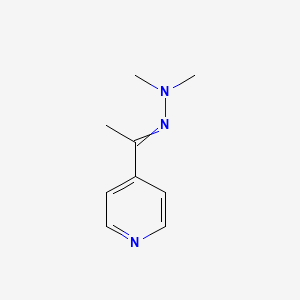
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
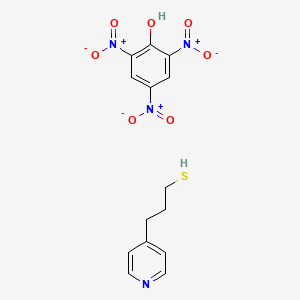
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
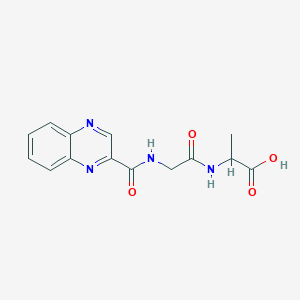
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
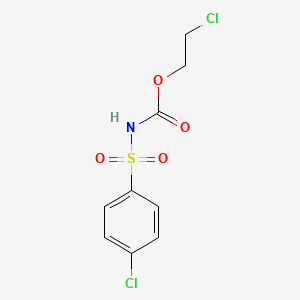
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
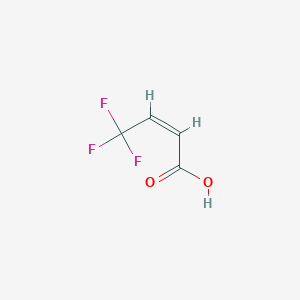
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
